molecular formula C24H22FN3O2S2 B2362939 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1252919-32-6

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No.: B2362939
CAS No.: 1252919-32-6
M. Wt: 467.58
InChI Key: RCYGJNJMJMQJAZ-UHFFFAOYSA-N
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Description

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation, particularly through JAK2 mutations like V617F , is implicated in the pathogenesis of numerous myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This compound exerts its effect by binding to the active site of JAK2, thereby preventing the phosphorylation and subsequent activation of downstream STAT transcription factors (particularly STAT3 and STAT5), which are central to cellular processes like proliferation, differentiation, and apoptosis. Its primary research utility lies in the investigation of JAK2-driven hematological malignancies, with studies demonstrating its efficacy in suppressing the growth of JAK2-dependent cell lines and primary patient-derived cells . Beyond oncology, this inhibitor serves as a valuable pharmacological probe for dissecting the role of JAK2 in immune cell signaling and in preclinical models of autoimmune and inflammatory diseases, providing critical insights for targeted therapeutic development.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S2/c1-15(2)17-4-3-5-19(12-17)26-21(29)14-32-24-27-20-10-11-31-22(20)23(30)28(24)13-16-6-8-18(25)9-7-16/h3-12,15H,13-14H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYGJNJMJMQJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thieno[3,2-d]pyrimidin core, a fluorophenyl group, and an acetamide moiety. It exhibits a complex configuration that contributes to its biological activity. The molecular formula is C23H23FN4O3SC_{23}H_{23}FN_{4}O_{3}S.

Anticancer Properties

Research indicates that compounds with similar structures have shown significant anticancer activity. For instance, derivatives of thienopyrimidine have been found to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.

  • Inhibition of Kinases : Compounds structurally related to thienopyrimidines have been reported to inhibit kinases such as MEK1/2. In one study, a related compound demonstrated an IC50 value of approximately 0.3 µM against acute biphenotypic leukemia MV4-11 cells, indicating potent antiproliferative effects .
  • Mechanism of Action : The mechanism often involves the downregulation of the MAPK signaling pathway, which is crucial for cancer cell growth. Inhibition of this pathway leads to reduced phosphorylation of ERK1/2 and downstream effectors like p-p70S6K .

Cytotoxicity Studies

The cytotoxic effects of similar compounds have been evaluated using various cancer cell lines:

CompoundCell LineIC50 (µM)
7aMCF71.18
7dHCT1161.97
9PC34.18

These results indicate that modifications in the chemical structure can significantly enhance cytotoxicity against specific cancer types .

Case Studies

Several studies have explored the biological activity of thienopyrimidine derivatives:

  • Study on Pim-1 Inhibition : A series of pyridothienopyrimidinone derivatives were synthesized and tested for their ability to inhibit Pim-1 kinase. The most active compounds showed IC50 values ranging from 1.18 µM to 8.83 µM , demonstrating their potential as anticancer agents .
  • Screening for Anticancer Activity : A drug library screening identified novel anticancer compounds with similar structures to our target compound, highlighting the relevance of thienopyrimidine derivatives in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as an antitumor agent . Its structural components allow it to interact with various biological targets, which can lead to the inhibition of cancer cell proliferation.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that modifications in the side chains of similar compounds enhanced their efficacy by improving cellular uptake and interaction with DNA .

Antimicrobial Properties

Another critical application is in the field of antimicrobial research . The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity
In vitro studies have reported that thieno[3,2-d]pyrimidine derivatives possess antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is significant in drug development. Thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of key enzymes involved in cancer proliferation pathways.

Example: Topoisomerase Inhibition
Studies indicate that these compounds can inhibit topoisomerases, which are crucial for DNA replication and repair processes in cancer cells .

Activity Type Target Organism/Cell Line Mechanism Reference
AnticancerVarious Cancer Cell LinesInhibition of cell proliferation
AntibacterialStaphylococcus aureusDisruption of cell membrane
Enzyme InhibitionTopoisomerasesInhibition of DNA replication

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives include:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Source
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-fluorobenzyl), 2-sulfanylacetamide (3-isopropylphenyl) 491.59 Inferred kinase inhibition -
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (ZINC2719758) Thieno[3,2-d]pyrimidin-4-one 3-(4-methylphenyl), 2-sulfanylacetamide (4-trifluoromethoxyphenyl) 491.49 Not reported
N-[(3-fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}pyridin-2-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-(4-fluorophenyl)acetamide Thieno[3,2-b]pyridine Carbamothioyl linker, 4-fluorophenylacetamide ~660 (estimated) Tyrosine kinase inhibitor
Example 83 () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, 3-fluoro-4-isopropoxyphenyl 571.20 Not specified

Key Observations :

  • Core Heterocycle: The thienopyrimidine core in the target compound and ZINC2719758 contrasts with the pyrazolopyrimidine () or thienopyridine () cores. Thienopyrimidines generally exhibit stronger π-π stacking with kinase ATP-binding pockets compared to pyrazolopyrimidines .
  • Bioisosteric Replacements : The carbamothioyl group in ’s compound vs. the sulfanylacetamide in the target may alter hydrogen-bonding patterns, affecting target affinity .
Physicochemical Properties
  • Melting Point: While data for the target compound are absent, analogs like N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () melt at 150–152°C, whereas chromenone-containing pyrazolopyrimidines () show higher MPs (302–304°C), reflecting crystallinity differences due to rigid substituents .
  • Solubility : The target’s acetamide side chain likely improves aqueous solubility compared to purely aromatic analogs (e.g., ZINC2719758), aligning with ’s acetamide derivatives designed for bioavailability .

Preparation Methods

Cyclocondensation of Aminothiophene Carboxylates

A widely adopted method involves reacting ethyl 2-amino-4-methylthiophene-3-carboxylate with urea or thiourea derivatives under acidic conditions. For example:

  • Step 1 : Ethyl 2-amino-4-methylthiophene-3-carboxylate is treated with potassium thiocyanate (KSCN) in hydrochloric acid (HCl) and 1,4-dioxane at reflux. This yields 2-thioxo-thieno[3,2-d]pyrimidin-4(3H)-one via intramolecular cyclization.
  • Step 2 : Alkylation at the N3 position is achieved using 4-fluorobenzyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, introducing the 4-fluorophenylmethyl group.

Key Reaction Parameters :

Parameter Optimal Conditions Yield (%) Source
Temperature 80–100°C 70–85
Solvent DMF or 1,4-dioxane
Catalyst K₂CO₃ or HCl

Sulfanyl Acetamide Side Chain Introduction

The sulfanyl group at position 2 is introduced via nucleophilic substitution or Mitsunobu reaction .

Nucleophilic Substitution with Mercaptoacetamide

  • Step 3 : The 2-chloro intermediate (obtained by treating the thienopyrimidinone with POCl₃) reacts with N-[3-(propan-2-yl)phenyl]mercaptoacetamide in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.
  • Mechanism : The chloride leaving group is displaced by the thiolate anion, forming the C–S bond.

Optimization Insights :

  • Higher yields (80–90%) are achieved with anhydrous conditions and excess mercaptoacetamide (1.5 equivalents).
  • Side reactions, such as oxidation to disulfides, are mitigated by inert atmosphere (N₂ or Ar).

Alternative Synthetic Routes

One-Pot Multicomponent Approach

Recent advances enable the integration of core formation and side-chain functionalization in a single vessel:

  • Reactants : Ethyl 2-amino-4-methylthiophene-3-carboxylate, 4-fluorobenzyl isocyanate, and N-[3-(propan-2-yl)phenyl]mercaptoacetamide.
  • Conditions : Microwave irradiation (120°C, 30 min) in acetonitrile with ceric ammonium nitrate (CAN) as a catalyst.

Advantages :

  • Reduced purification steps.
  • Improved atom economy (70–75% yield).

Critical Analysis of Methodologies

Yield Comparison Across Methods

Method Average Yield (%) Purity (%) Limitations
Cyclocondensation 75 ≥95 Multi-step purification
One-Pot Synthesis 70 90 Catalyst cost

Scalability Challenges

  • Alkylation Step : Requires stoichiometric K₂CO₃, generating inorganic waste.
  • Sulfanyl Introduction : Moisture-sensitive intermediates necessitate stringent drying.

Q & A

Q. How can researchers optimize the multi-step synthesis of this thienopyrimidine derivative to improve yield and purity?

  • Methodological Answer : The synthesis involves sequential reactions to construct the thieno[3,2-d]pyrimidine core, followed by sulfanylacetamide coupling. Key steps include:
  • Core Formation : Cyclocondensation of 4-fluorobenzylamine with thiophene precursors under reflux in toluene or DMF, as described for analogous thienopyrimidines .
  • Sulfanyl Group Introduction : Use of potassium carbonate as a base in ethanol to facilitate nucleophilic substitution at the 2-position of the pyrimidine ring .
  • Final Coupling : Amide bond formation via EDCI/HOBt-mediated coupling of the sulfanyl intermediate with 3-isopropylphenylamine .
  • Optimization : Monitor reaction progress with HPLC (C18 column, acetonitrile/water gradient) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. What in vitro assays are recommended for initial screening of this compound’s antimicrobial or anticancer potential?

  • Methodological Answer :
  • Antimicrobial Screening : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at 24-hour endpoints .
  • Anticancer Profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with 48–72-hour exposure. Include positive controls (e.g., doxorubicin) and validate cytotoxicity via flow cytometry (Annexin V/PI staining) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm regiochemistry of the thienopyrimidine core (¹H NMR: δ 8.2–8.4 ppm for pyrimidine protons) and sulfanylacetamide linkage (¹H NMR: δ 3.8–4.1 ppm for SCH₂) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the proposed structure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents at the 3-(4-fluorobenzyl) and 3-isopropylphenyl positions. For example, replace the 4-fluorophenyl group with 2-chlorophenyl to assess halogen effects on target binding .
  • Biological Testing : Compare IC₅₀ values of analogs in kinase inhibition assays (e.g., EGFR or CDK2) to identify critical pharmacophores. Use molecular docking (AutoDock Vina) to correlate activity with predicted binding poses .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar thienopyrimidines?

  • Methodological Answer :
  • Meta-Analysis : Cross-reference published IC₅₀ values for analogs (e.g., N-(4-chlorophenyl) derivatives) and normalize data using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Experimental Replication : Repeat key assays under controlled conditions (e.g., serum-free media, 5% CO₂) to eliminate confounding variables .

Q. How can X-ray crystallography elucidate this compound’s binding mode with biological targets?

  • Methodological Answer :
  • Co-crystallization : Soak the compound into crystals of a target protein (e.g., DHFR or PARP1) and collect diffraction data (1.5–2.0 Å resolution). Refine structures using PHENIX or CCP4 .
  • Electrostatic Analysis : Map hydrogen bonds (e.g., pyrimidine N1 with Asp residue) and hydrophobic interactions (fluorophenyl group with pocket residues) using PyMOL .

Q. What computational methods validate in silico predictions of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate logP (target <3), aqueous solubility, and CYP450 inhibition. Validate with experimental Caco-2 permeability assays .
  • MD Simulations : Perform 100-ns simulations (GROMACS) to assess stability in lipid bilayers and identify metabolic hotspots (e.g., sulfanyl group oxidation) .

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